molecular formula C7H9N3O2 B13301543 2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetamide

2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetamide

Cat. No.: B13301543
M. Wt: 167.17 g/mol
InChI Key: CBYXTMGGMJEIMO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)acetamide typically involves the reaction of 3-aminopyridin-2-one with chloroacetamide. The reaction is carried out in the presence of a base such as pyridine, which facilitates the nucleophilic substitution reaction. The mixture is heated under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of molecular sieves and other drying agents can help in achieving higher product quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

2-(3-amino-4-oxopyridin-1-yl)acetamide

InChI

InChI=1S/C7H9N3O2/c8-5-3-10(4-7(9)12)2-1-6(5)11/h1-3H,4,8H2,(H2,9,12)

InChI Key

CBYXTMGGMJEIMO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C(C1=O)N)CC(=O)N

Origin of Product

United States

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